Conjugation Efficiency: DBM Achieves >99% Radiochemical Yield vs. Unquantified Heterogeneous Output of Conventional Methods
In a direct comparative study, dibromomaleimide (DBM)-functionalized chelators enabled near-quantitative radiochemical yields (>99%) for the site-specific labeling of trastuzumab with [64Cu]Cu2+ and [89Zr]Zr4+ [1]. This performance is contrasted with conventional lysine- or stochastic cysteine-conjugation methods, which produce heterogeneous mixtures requiring extensive purification and exhibit variable, often lower, labeling efficiencies [2]. The DBM-mediated rebridging of native interchain disulfides ensures a defined, homogeneous product with no loss of antibody binding affinity [1].
| Evidence Dimension | Radiochemical Yield / Conjugation Efficiency |
|---|---|
| Target Compound Data | >99% radiochemical yield for site-specific antibody conjugation |
| Comparator Or Baseline | Conventional lysine or stochastic cysteine conjugation (e.g., NHS ester or maleimide to reduced interchain cysteines) |
| Quantified Difference | Near-quantitative, defined product vs. heterogeneous mixture requiring post-conjugation purification |
| Conditions | IgG antibody trastuzumab, DBM-sarcophagine or DBM-desferrioxamine chelators, PBS buffer, pH ~7, 25-37 °C, 1-2 hour conjugation time |
Why This Matters
Procurement of DBM is justified for workflows requiring high-yield, scalable, and analytically homogeneous production of antibody conjugates, minimizing costly purification steps and material waste.
- [1] Farleigh, M., et al. (2021). New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes. Bioconjugate Chemistry, 32(7), 1514-1523. View Source
- [2] Feuillâtre, O., Gély, C., Huvelle, S., Baltus, C. B., et al. (2020). Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates. ACS Omega, 5(3), 1557–1565. View Source
